Brexpiprazole impurity 8
Overview
Description
Brexpiprazole impurity 8 is a chemical compound associated with the synthesis and degradation of brexpiprazole, an atypical antipsychotic drug used in the treatment of schizophrenia and major depressive disorder . This compound is one of several impurities that can be formed during the manufacturing process of brexpiprazole . These impurities are crucial to identify and quantify to ensure the safety and efficacy of the pharmaceutical product .
Preparation Methods
The preparation of brexpiprazole impurity 8 involves synthetic routes that are similar to those used in the synthesis of brexpiprazole itself . The synthetic process typically involves multiple steps, including the formation of key intermediates through reactions such as Buchwald-Hartwig amination . The reaction conditions often require the use of palladium catalysts and specific ligands to facilitate the formation of carbon-nitrogen bonds . Industrial production methods for this compound are designed to ensure high purity and yield, often involving rigorous purification steps such as chromatography .
Chemical Reactions Analysis
Brexpiprazole impurity 8 can undergo various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation . Major products formed from these reactions include different structural isomers and degradation products that need to be carefully monitored during the manufacturing process .
Scientific Research Applications
Brexpiprazole impurity 8 has several scientific research applications, particularly in the fields of analytical chemistry and pharmaceutical development . It is used in the development and validation of analytical methods for the quantification of brexpiprazole and its impurities . This compound is also employed in stability studies to understand the degradation pathways of brexpiprazole under various conditions . Additionally, this compound is used in quality control processes to ensure the consistency and safety of brexpiprazole formulations .
Mechanism of Action
The mechanism of action of brexpiprazole impurity 8 is not well-defined, as it is primarily considered an impurity rather than an active pharmaceutical ingredient . understanding its formation and degradation pathways is crucial for ensuring the overall efficacy and safety of brexpiprazole . The molecular targets and pathways involved in the formation of this compound are similar to those of brexpiprazole, involving interactions with various enzymes and chemical reagents during the synthesis process .
Comparison with Similar Compounds
Brexpiprazole impurity 8 can be compared with other impurities formed during the synthesis of brexpiprazole, such as impurity A, impurity B, and impurity C . Each of these impurities has unique structural characteristics and formation pathways . For instance, impurity A is identified as 7-hydroxy 1H-2-quinolinone, while impurity B is 1-benzo[b]-thiophen 4yl-piperazine . The uniqueness of this compound lies in its specific formation conditions and its role in the overall stability and purity of the brexpiprazole drug substance .
Properties
IUPAC Name |
8-(1-benzothiophen-4-yl)-8-aza-5-azoniaspiro[4.5]decane;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N2S.ClH/c1-2-10-18(9-1)11-7-17(8-12-18)15-4-3-5-16-14(15)6-13-19-16;/h3-6,13H,1-2,7-12H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLIJNBYPANZRX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+]2(C1)CCN(CC2)C3=C4C=CSC4=CC=C3.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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